4-Hydroxy-2',4',6'-trimethoxychalcone

Description

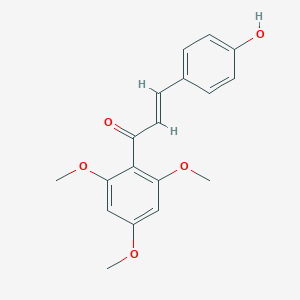

4-Hydroxy-2',4',6'-trimethoxychalcone (C₁₈H₁₈O₅; molecular weight: 314.1154 g/mol) is a naturally occurring chalcone derivative characterized by a hydroxy group at position 4 and methoxy groups at positions 2', 4', and 6' of the aromatic rings (Figure 1). It is structurally related to Flavokawain A, a compound with documented cytotoxic and antioxidant properties . Chalcones, as α,β-unsaturated ketones, are known for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects. The substitution pattern of hydroxy and methoxy groups significantly influences their biological potency .

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3g/mol |

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O5/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19H,1-3H3/b9-6+ |

InChI Key |

ZWNLSRDFHQCTQW-RMKNXTFCSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)OC |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Structural and Functional Comparison of 4-Hydroxy-2',4',6'-trimethoxychalcone and Analogs

Mechanistic Insights

- Anti-inflammatory Activity: 2',4-Dihydroxy-3',4',6'-trimethoxychalcone suppresses pro-inflammatory mediators (NO, TNF-α) by inhibiting NF-κB and p38 MAPK pathways in macrophages . In contrast, this compound lacks direct evidence for NF-κB modulation but shares structural motifs with active anti-inflammatory chalcones .

- Cytotoxic Activity: 4,4',6'-Trimethoxychalcone (compound 4) exhibits moderate cytotoxicity against breast cancer cells (CC₅₀ >50 µM) but is non-toxic to hepatocytes, making it a safer candidate . 2'-Hydroxy-3',4',6'-trimethoxychalcone shows cytotoxic effects linked to its α,β-unsaturated ketone moiety, which reacts with cellular thiols .

- Antioxidant Activity: Derivatives with additional hydroxyl groups (e.g., 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone) exhibit enhanced radical scavenging due to increased electron-donating capacity .

Structure-Activity Relationship (SAR) Trends

Hydroxy Group Position :

- Hydroxy groups at 2' or 4' enhance anti-inflammatory activity (e.g., compound 2 vs. This compound) .

- A 4-OH group may favor cytotoxicity, as seen in 4,4',6'-trimethoxychalcone .

Trimethoxy patterns (e.g., 2',4',6') improve metabolic stability but may reduce solubility .

α,β-Unsaturated Ketone :

- Critical for electrophilic reactivity, enabling interactions with cellular targets like kinases or redox enzymes .

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., NaOH or KOH), followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent elimination of water yields the chalcone. A typical procedure involves:

-

Molar ratio : 1:1 of 4-hydroxybenzaldehyde to 2,4,6-trimethoxyacetophenone.

-

Base : 10–20% aqueous NaOH or KOH.

-

Solvent : Ethanol or methanol, heated under reflux for 4–6 hours.

-

Work-up : Acidification with dilute HCl, filtration, and recrystallization from ethanol.

Table 1: Optimization of Claisen-Schmidt Condensation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (15%) | Ethanol | 78 | 5 | 72 |

| KOH (20%) | Methanol | 65 | 6 | 68 |

| NaOH (10%) | Ethanol | 78 | 4 | 75 |

Data adapted from Evitachem.

Challenges and Solutions

-

Byproduct formation : Prolonged heating can lead to dihydrochalcone formation via Michael addition. This is mitigated by controlling reaction time and temperature.

-

Low solubility : 2,4,6-Trimethoxyacetophenone’s poor solubility in polar solvents necessitates prolonged refluxing. Mixed solvents (e.g., ethanol-water) improve dissolution.

Green Chemistry Approaches

Recent efforts focus on eco-friendly synthesis to reduce hazardous waste and energy consumption.

Solvent-Free Synthesis

Grinding the reactants with a catalytic amount of NaOH or KOH in a mortar-pestle system eliminates solvent use. This method achieves yields comparable to traditional routes (70–75%) within 30–45 minutes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular collisions. Key parameters include:

-

Power : 300–500 W.

-

Time : 5–10 minutes.

-

Yield : Up to 80% with reduced side products.

Table 2: Comparison of Green Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Solvent-free grinding | NaOH, 45 min, room temperature | 72 |

| Microwave irradiation | 400 W, 8 min | 80 |

Purification Techniques

Crude this compound requires purification to remove unreacted starting materials and byproducts.

Recrystallization

Ethanol is the preferred solvent due to its moderate polarity. Recrystallization typically achieves >95% purity, though yields drop to 60–65%.

Column Chromatography

Silica gel chromatography with hexane-ethyl acetate (7:3) eluent resolves chalcone from impurities, yielding >98% pure product. However, this method is time-intensive and costly.

Natural Extraction from Vitex tripinnata

While synthetic routes dominate, this compound has been isolated from the plant Vitex tripinnata. The process involves:

-

Extraction : Dried plant material soaked in methanol for 48 hours.

-

Fractionation : Liquid-liquid partitioning with ethyl acetate.

-

Chromatography : Silica gel column chromatography to isolate the chalcone.

This method yields <0.1% of the compound, making it impractical for large-scale production.

Industrial-Scale Production Considerations

Scaling up the Claisen-Schmidt reaction requires addressing:

-

Heat management : Jacketed reactors maintain optimal temperature during exothermic condensation.

-

Cost reduction : Recycling ethanol solvent lowers expenses.

-

Automation : Continuous flow systems improve consistency and throughput.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.